Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate typically involves multiple steps, including esterification, nitration, and amide formation. The process begins with the esterification of an appropriate carboxylic acid with ethanol under acidic conditions. This is followed by nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. The final step involves the formation of the amide bond through a reaction with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate: Similar structure but with a methyl ester group.
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]butanoate: Similar structure but with a butanoate ester group.
These compounds share similar functional groups but differ in their ester chain length, which can influence their physical and chemical properties.
Properties
CAS No. |
94295-86-0 |
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Molecular Formula |
C17H24N2O8 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H24N2O8/c1-4-25-14(21)10-18(11-15(26-5-2)27-6-3)17(22)12-8-7-9-13(20)16(12)19(23)24/h7-9,15,20H,4-6,10-11H2,1-3H3 |
InChI Key |
RQFKJDQJEKGECE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC(=O)OCC)C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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